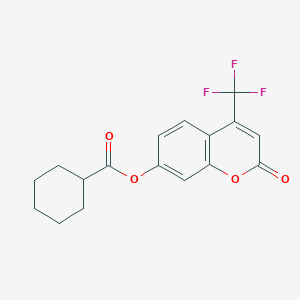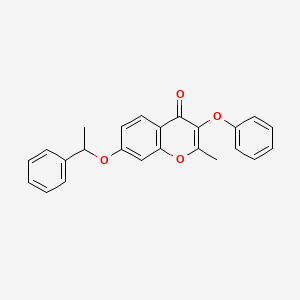![molecular formula C25H19F3O4 B11149926 4-(4-methoxyphenyl)-8-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11149926.png)
4-(4-methoxyphenyl)-8-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)-8-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a trifluoromethylbenzyl group attached to the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-8-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with a methoxyphenyl halide in the presence of a Lewis acid catalyst.
Attachment of the trifluoromethylbenzyl group: This step involves the nucleophilic substitution of the chromen-2-one core with a trifluoromethylbenzyl halide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-8-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Lewis acids such as aluminum chloride for electrophilic substitution; bases like sodium hydride for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.
Industry: Used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: By binding to the active sites of enzymes, thereby blocking their activity.
Modulation of signaling pathways: Affecting cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Interaction with receptors: Binding to specific receptors on the cell surface or within the cell, leading to changes in cellular responses.
Comparison with Similar Compounds
4-(4-methoxyphenyl)-8-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one: Lacks the trifluoromethylbenzyl group, resulting in different biological activities.
4-(4-methoxyphenyl)-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one: Lacks the methyl group, which may affect its chemical reactivity and biological properties.
4-(4-methoxyphenyl)-8-methyl-7-{[3-(trifluoromethyl)phenyl]oxy}-2H-chromen-2-one: Contains a phenyl group instead of a benzyl group, leading to differences in steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H19F3O4 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-8-methyl-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one |
InChI |
InChI=1S/C25H19F3O4/c1-15-22(31-14-16-4-3-5-18(12-16)25(26,27)28)11-10-20-21(13-23(29)32-24(15)20)17-6-8-19(30-2)9-7-17/h3-13H,14H2,1-2H3 |
InChI Key |
IDLKXCQDOBYZKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-2-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B11149843.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide](/img/structure/B11149851.png)
![(5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11149858.png)
![1-(4-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B11149870.png)

![allyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B11149884.png)
![3-[(4-ethoxy-3-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B11149890.png)
![N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11149899.png)
![N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-valine](/img/structure/B11149906.png)
![N-(3-chloro-4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11149911.png)
![3-(2-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11149919.png)
![4-[(4-benzhydrylpiperazino)methyl]-6-ethyl-2H-chromen-2-one](/img/structure/B11149943.png)
![8-chloro-7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11149946.png)

